molecular formula C12H11FN2O2 B5554458 N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B5554458
M. Wt: 234.23 g/mol
InChI Key: OWZHGWHBCSFTPW-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-5-methyl-12-oxazole-3-carboxamide is a chemical compound with a complex structure that includes a fluorophenyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-5-methyl-12-oxazole-3-carboxamide typically involves the reaction of 4-fluorobenzylamine with 5-methyl-12-oxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and pH, are carefully monitored and controlled to maximize yield and purity. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-5-methyl-12-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-5-methyl-12-oxazole-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-Fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
  • N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride

Uniqueness

N-[(4-Fluorophenyl)methyl]-5-methyl-12-oxazole-3-carboxamide is unique due to its specific combination of a fluorophenyl group and an oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-6-11(15-17-8)12(16)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZHGWHBCSFTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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